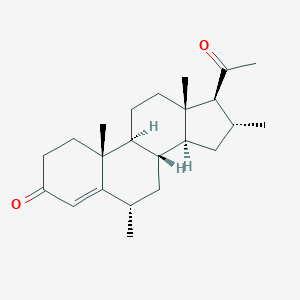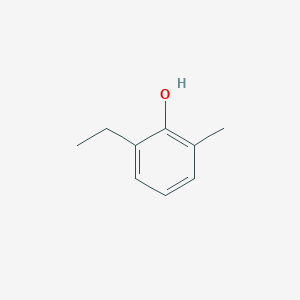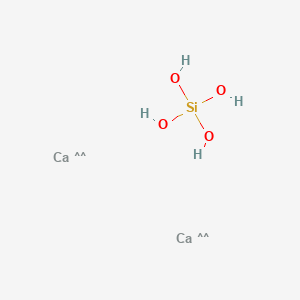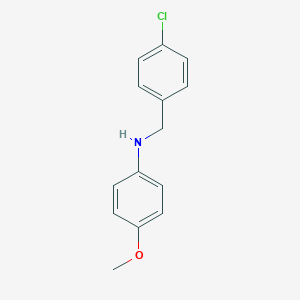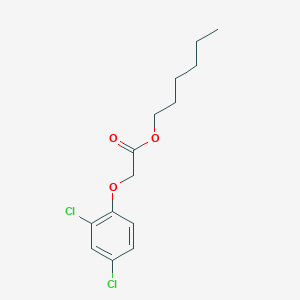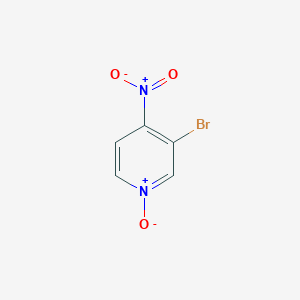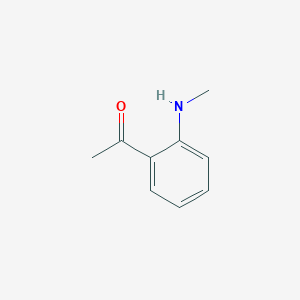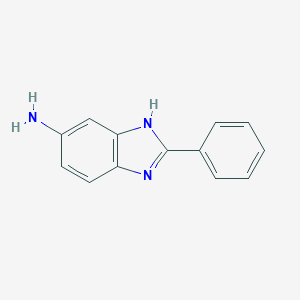
2-Phenyl-1H-benzoimidazol-5-ylamine
Overview
Description
2-Phenyl-1H-benzoimidazol-5-ylamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a phenyl group attached to the second position and an amine group at the fifth position.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets for these activities vary widely and are often dependent on the specific structure and functional groups present in the benzimidazole derivative.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt cell division, or interfere with DNA synthesis .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The molecular weight of the compound is 24571 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1H-benzoimidazol-5-ylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent and a research tool for understanding complex biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been demonstrated to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . These cellular effects make it a promising candidate for cancer therapy and other medical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of tyrosine kinases, which are critical for cell signaling and growth . By binding to the active site of these enzymes, this compound prevents their activity, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal effects in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity and metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolism for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects mitochondrial function . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine typically involves the condensation of ortho-phenylenediamine with benzaldehyde. One common method is to react ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The reaction mixture is then washed with hexane and water to isolate the desired product. The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1H-benzoimidazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at the fifth position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-Phenyl-1H-benzoimidazol-5-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the amine group at the fifth position.
5-Aminobenzimidazole: Lacks the phenyl group at the second position.
2-Phenyl-1H-benzimidazol-6-amine: Has the amine group at the sixth position instead of the fifth.
Uniqueness
2-Phenyl-1H-benzoimidazol-5-ylamine is unique due to the presence of both the phenyl group at the second position and the amine group at the fifth position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-phenyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWWXWMKZVSLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324992 | |
| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1767-25-5 | |
| Record name | 1767-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



